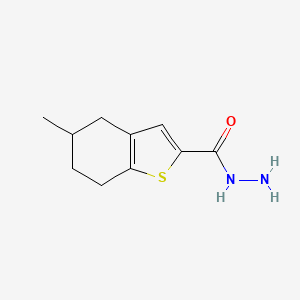

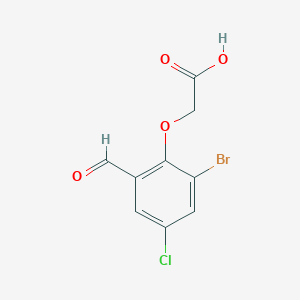

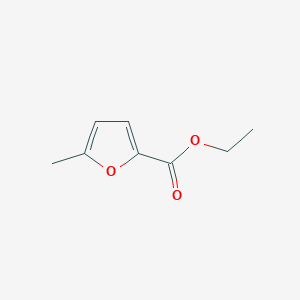

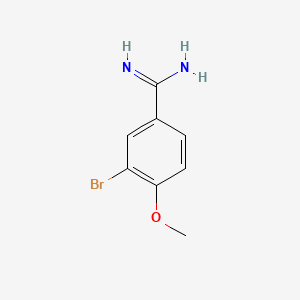

![molecular formula C12H13N3O B1276138 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol CAS No. 298217-37-5](/img/structure/B1276138.png)

2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, also known as 5-Amino-2-phenylpyrimidine-2-ethanol, is an organic compound that has been extensively studied in the scientific research community. It is a member of the pyrimidine family and has a wide range of applications in the field of chemistry. This compound is used in a variety of research and industrial applications due to its unique properties.

Applications De Recherche Scientifique

Combinatorial Synthesis in Cancer Research : A study by Patravale et al. (2014) describes the combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives, which include the structure similar to 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol. These derivatives were evaluated for their anti-cancer properties, particularly against human breast and colon cancer cell lines (Patravale et al., 2014).

Development of β‐(5‐Pyrimidinyl)ethanolamines : Research by Schwan et al. (1976) involved the synthesis of compounds like this compound. Although their pharmacological testing indicated no significant antihypertensive or beta-adrenergic blocking activities, the study contributes to the broader understanding of the chemical properties and synthesis methods of such compounds (Schwan et al., 1976).

Synthesis and Molecular Docking Studies : Kumar and Thangamani (2017) conducted synthesis and molecular docking studies on novel derivatives of 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol. Their work demonstrates how these compounds fit into the active site of HDAC2, an anti-cancer protein, highlighting their potential in anti-cancer drug development (Kumar & Thangamani, 2017).

Chemical Synthesis for Novel Derivatives : A study by Elnagdi et al. (1975) involved the synthesis of various pyrimidine derivatives, including those related to this compound, which adds to the understanding of the chemical behavior and potential applications of such compounds (Elnagdi et al., 1975).

Anti-Inflammatory and Antimicrobial Properties : Aggarwal et al. (2014) synthesized a series of pyrimidine derivatives and evaluated them for anti-inflammatory and antimicrobial properties. This research highlights the potential therapeutic applications of compounds structurally related to this compound in treating inflammation and microbial infections (Aggarwal et al., 2014).

Synthesis of Stereoselective Compounds : Research by Kaczyński et al. (2016) focused on the stereoselective synthesis of compounds like this compound, which is crucial for developing specific pharmacological agents with desired stereochemical properties (Kaczyński et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, also known as PPE, are protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Mode of Action

PPE interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular signaling processes they control .

Biochemical Pathways

The inhibition of protein kinases by PPE affects various biochemical pathways. These pathways are involved in cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cell behavior, potentially leading to the death of cancer cells .

Pharmacokinetics

The compound’s molecular weight of 2152547 suggests that it may have good bioavailability.

Result of Action

The result of PPE’s action is the inhibition of protein kinases, leading to disruption of cellular signaling processes . This can lead to changes in cell behavior, including reduced cell growth and migration, which can be beneficial in the treatment of diseases like cancer .

Propriétés

IUPAC Name |

2-[(5-phenylpyrimidin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-7-6-13-12-14-8-11(9-15-12)10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAGPXAQHGUWAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409000 |

Source

|

| Record name | 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298217-37-5 |

Source

|

| Record name | 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.